molecular formula C13H19ClN2 B1622501 1-Benzyl-4-(2-chloroethyl)piperazine CAS No. 7667-37-0

1-Benzyl-4-(2-chloroethyl)piperazine

Cat. No.: B1622501
CAS No.: 7667-37-0
M. Wt: 238.75 g/mol
InChI Key: SLOLBVBZWFLGMO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chloroethyl)piperazine is an organic compound with the molecular formula C13H19ClN2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a benzyl group and a 2-chloroethyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-chloroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with piperazine in the presence of an organic solvent such as toluene at elevated temperatures (around 70°C) for several hours. This reaction yields 1-benzylpiperazine hydrochloride, which is then neutralized with sodium hydroxide to produce 1-benzylpiperazine . The subsequent reaction with 2-chloroethyl chloride under basic conditions results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

1-Benzyl-4-(2-chloroethyl)piperazine can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine (BZP): Known for its stimulant properties and use in recreational drugs.

    1-(2-Chloroethyl)piperazine: Similar structure but lacks the benzyl group, leading to different chemical and biological properties.

    4-Benzyl-1-(2-chloroethyl)piperazine: Positional isomer with different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-benzyl-4-(2-chloroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLBVBZWFLGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406298
Record name 1-benzyl-4-(2-chloroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7667-37-0
Record name 1-benzyl-4-(2-chloroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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